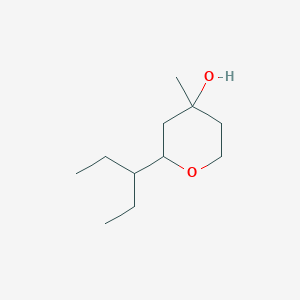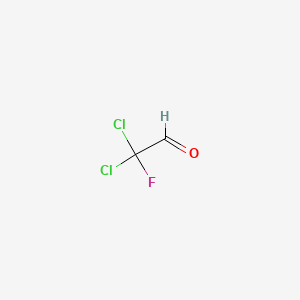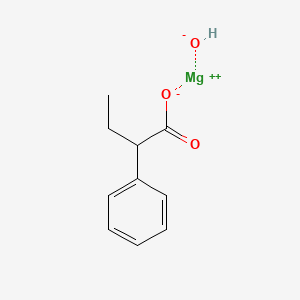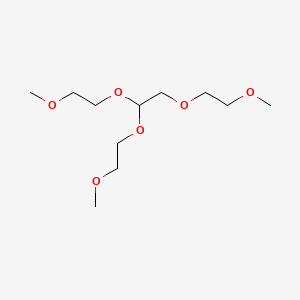
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane is a chemical compound known for its unique structure and properties. It belongs to the class of compounds known as polyethers, which are characterized by multiple ether groups in their molecular structure. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane typically involves the reaction of 2-(2-methoxyethoxy)ethanol with other reagents under controlled conditions. One common method involves the functionalization of 2-(2-(2-methoxyethoxy)ethoxy)ethanol with 4-methylbenzenesulfonyl chloride in basic conditions in tetrahydrofuran/water at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced forms.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium bis(2-methoxyethoxy)aluminium hydride is often used as a reducing agent.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of bio-compatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a stabilizer for active ingredients.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Wirkmechanismus
The mechanism of action of 6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane involves its interaction with various molecular targets and pathways. Its ether groups allow it to form stable complexes with metal ions and other molecules, facilitating various chemical reactions. In biological systems, it can interact with cellular membranes and proteins, influencing their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Methoxyethoxy)ethanol: A similar compound with fewer ether groups, used as a solvent and reagent in organic synthesis.
Diethylene glycol monomethyl ether: Another related compound with similar properties and applications.
Uniqueness
6-(2-Methoxyethoxy)-2,5,8,11-tetraoxadodecane is unique due to its extended polyether structure, which provides enhanced stability and reactivity compared to simpler ethers. This makes it particularly valuable in applications requiring high-performance materials and reagents.
Eigenschaften
CAS-Nummer |
83270-35-3 |
|---|---|
Molekularformel |
C11H24O6 |
Molekulargewicht |
252.30 g/mol |
IUPAC-Name |
1,1,2-tris(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C11H24O6/c1-12-4-7-15-10-11(16-8-5-13-2)17-9-6-14-3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
STJYDCCUAPYRKP-UHFFFAOYSA-N |
Kanonische SMILES |
COCCOCC(OCCOC)OCCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


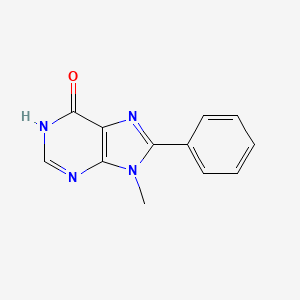

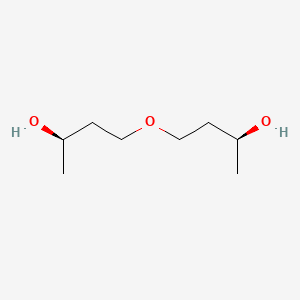
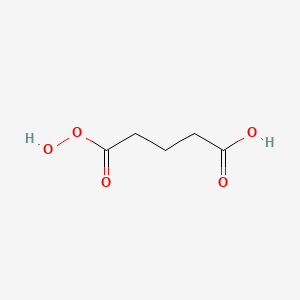

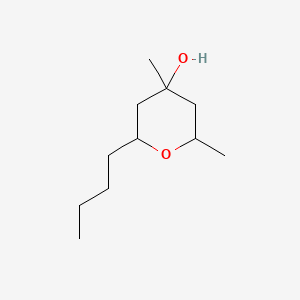
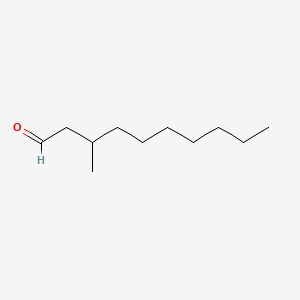
![(6R,7R)-3-[[7-[3-aminopropyl(carbamimidoyl)amino]-2,3-dihydroimidazo[1,2-b]pyrazol-5-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12653012.png)
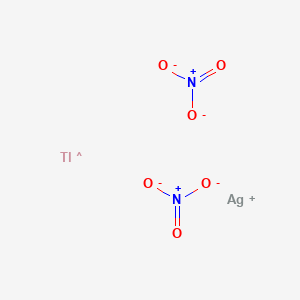
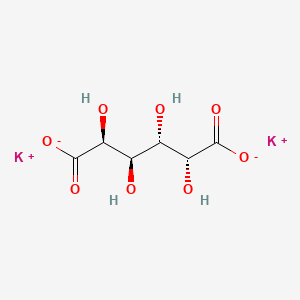
![Ethyl 4-[2-chloro-4-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12653019.png)
